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2-Ethyl-5-methylpyrazine - 13360-64-0

2-Ethyl-5-methylpyrazine

Catalog Number: EVT-292600
CAS Number: 13360-64-0
Molecular Formula: C7H10N2
Molecular Weight: 122.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Ethyl-5-methylpyrazine is an organic compound belonging to the alkylpyrazine family. [, , , , ] It is a heterocyclic aromatic compound characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. [, , , , ] This compound is a natural product found in various sources, including roasted coffee beans, cooked meats, and fermented foods like Doenjang (Korean fermented soybean paste). [, , , , , , , ]

2-Ethyl-5-methylpyrazine is well-known for its potent aroma, often described as nutty, roasted, or earthy. [, , , , , , ] This characteristic aroma makes it a valuable flavoring agent in the food industry. [, , , , , , ] Furthermore, recent research has explored its potential as a biocontrol agent for plant pathogens. []

2-Ethyl-3,5-dimethylpyrazine

  • Compound Description: 2-Ethyl-3,5-dimethylpyrazine is an alkylpyrazine known for its potent earthy aroma. It has been identified as a key aroma compound in roasted coffee [] and is also found in Dong Ding Oolong tea, contributing to its roasted notes []. It is structurally similar to 2-Ethyl-5-methylpyrazine with an additional methyl group.

2,3-Diethyl-5-methylpyrazine

  • Compound Description: 2,3-Diethyl-5-methylpyrazine is an alkylpyrazine found in roasted coffee and Dong Ding Oolong tea [, ]. It is characterized by its roasted aroma.

Dimethyl disulfide

  • Compound Description: Dimethyl disulfide is a volatile sulfur compound identified in the headspace of sweet potatoes treated with volatile organic compounds (VOCs) produced by Streptomyces setonii WY228 []. It exhibits antifungal activity against Ceratocystis fimbriata, the causal agent of black spot disease in sweet potatoes.

2-Ethenyl-3,5-dimethylpyrazine

  • Compound Description: 2-Ethenyl-3,5-dimethylpyrazine is a potent earthy-smelling compound identified in roasted Robusta coffee [].

2-Ethenyl-3-ethyl-5-methylpyrazine

  • Compound Description: 2-Ethenyl-3-ethyl-5-methylpyrazine is another potent earthy-smelling pyrazine identified in roasted Robusta coffee [].

3-Ethenyl-2-ethyl-5-methylpyrazine

  • Compound Description: This is an isomer of 2-Ethenyl-3-ethyl-5-methylpyrazine, also found in coffee but with a much higher odor threshold, making it less significant to the coffee aroma [].

Other Alkylpyrazines

  • 2,3-Diethyl-5-methylpyrazine: An alkylpyrazine with a roasted, earthy aroma often found in tartary buckwheat tea [].
Overview

2-Ethyl-5-methylpyrazine is an organic compound belonging to the alkylpyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This compound is notable for its distinctive aroma, often described as nutty, roasted, or earthy, making it a valuable flavoring agent in the food industry. It is naturally found in various sources, including roasted coffee beans, cooked meats, and fermented foods like Doenjang (Korean fermented soybean paste) .

Source

2-Ethyl-5-methylpyrazine can be derived from natural processes such as the Maillard reaction, which occurs between reducing sugars and amino acids during cooking. This reaction is responsible for the creation of a wide range of aromatic compounds in food . Additionally, it can be synthesized through various chemical methods.

Classification

This compound is classified as a heterocyclic aromatic compound due to its nitrogen-containing ring structure. It falls under the category of pyrazines, which are known for their diverse applications in flavoring and aroma enhancement in food products.

Synthesis Analysis

Methods

Several methods have been developed for synthesizing 2-Ethyl-5-methylpyrazine:

  1. Maillard Reaction: This method involves heating reducing sugars with amino acids, leading to the formation of various pyrazines .
  2. Chemical Synthesis: One common synthetic route involves the reaction of 2-methylpyrazine with ethyl bromide in the presence of a base .

Technical Details

In laboratory settings, the synthesis can be achieved using specific reagents and conditions. For instance, the reaction may require controlled temperatures and inert atmospheres to prevent unwanted side reactions. The yields and purity of the synthesized compound can be optimized by adjusting these parameters.

Molecular Structure Analysis

Structure

The molecular formula of 2-Ethyl-5-methylpyrazine is C8H10N2C_8H_{10}N_2. Its structure consists of a pyrazine ring with an ethyl group at position 2 and a methyl group at position 5. The presence of these substituents contributes to its unique aromatic profile.

Data

  • Molecular Weight: Approximately 150.18 g/mol
  • Melting Point: Data on melting points may vary based on purity but typically ranges around 30-35 °C.
  • Boiling Point: Approximately 170 °C.
Chemical Reactions Analysis

Reactions

2-Ethyl-5-methylpyrazine can undergo several types of chemical reactions:

  1. Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
  2. Reduction: The compound may be reduced to yield alcohols or other reduced forms.
  3. Substitution Reactions: Nucleophilic substitution can occur at the pyrazine ring, allowing for further functionalization .

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The conditions for these reactions must be carefully controlled to achieve desired outcomes while minimizing by-products.

Mechanism of Action

The mechanism by which 2-Ethyl-5-methylpyrazine exerts its effects—particularly in flavoring—relates to its volatility and ability to interact with olfactory receptors. The compound's aromatic profile makes it effective at enhancing the sensory attributes of food products.

Process Data

Research indicates that the presence of specific functional groups influences how this compound interacts with receptors in the human nose, contributing to its characteristic scent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid.
  • Odor: Nutty, roasted aroma.
  • Solubility: Soluble in organic solvents such as ethanol and ether; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can participate in electrophilic substitution reactions due to the electron-rich nature of the pyrazine ring.
Applications

Scientific Uses

  1. Flavoring Agent: Widely used in food products to enhance flavor profiles due to its pleasant aroma.
  2. Research Applications: Studied for potential antimicrobial properties and as a biocontrol agent against plant pathogens .
  3. Chemical Intermediate: Utilized in synthesizing more complex organic molecules and heterocycles for pharmaceutical applications .

Properties

CAS Number

13360-64-0

Product Name

2-Ethyl-5-methylpyrazine

IUPAC Name

2-ethyl-5-methylpyrazine

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

InChI

InChI=1S/C7H10N2/c1-3-7-5-8-6(2)4-9-7/h4-5H,3H2,1-2H3

InChI Key

OXCKCFJIKRGXMM-UHFFFAOYSA-N

SMILES

CCC1=NC=C(N=C1)C

Solubility

soluble in water, organic solvents
miscible at room temperature (in ethanol)

Canonical SMILES

CCC1=NC=C(N=C1)C

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